molecular formula C21H24O10 B2669808 Origanoside CAS No. 1018449-95-0

Origanoside

Cat. No.: B2669808
CAS No.: 1018449-95-0
M. Wt: 436.413
InChI Key: IDAIYEGJHXRQQQ-GQUPQBGVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Origanoside can be synthesized through the extraction of essential oils from Origanum vulgare. The essential oils are typically extracted using hydro-distillation methods. The phenolic glucoside is then isolated and purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of essential oils from oregano plants. The process includes drying the plant material, followed by hydro-distillation to obtain the essential oils. The oils are then subjected to chromatographic separation to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Origanoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for different applications in food, cosmetics, and pharmaceuticals .

Scientific Research Applications

    Chemistry: Used as an antioxidant and antimicrobial agent in food preservation.

    Biology: Studied for its effects on cellular processes and its potential as a natural preservative.

    Medicine: Investigated for its depigmentation properties, making it a candidate for skin-whitening cosmetics and treatments for hyperpigmentation disorders.

    Industry: Utilized in the formulation of natural food additives and cosmetic products.

Mechanism of Action

Origanoside exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. By competitively inhibiting tyrosinase, this compound reduces melanin production, leading to its depigmentation effects. Additionally, this compound has been shown to down-regulate the expression of microphthalmia-associated transcription factor, further inhibiting melanogenesis .

Comparison with Similar Compounds

Origanoside is unique compared to other phenolic glucosides due to its potent depigmentation and antimicrobial properties. Similar compounds include:

This compound stands out due to its combined antioxidant, antimicrobial, and depigmentation properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O10/c1-28-15-7-4-12(8-14(15)23)20(27)29-10-11-2-5-13(6-3-11)30-21-19(26)18(25)17(24)16(9-22)31-21/h2-8,16-19,21-26H,9-10H2,1H3/t16-,17-,18+,19-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAIYEGJHXRQQQ-GQUPQBGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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